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Compound of Interest

Compound Name: 1-Fmoc-piperazine hydrobromide

Cat. No.: B1632065

Get Quote

Role in Medicinal Chemistry & Solid-Phase Synthesis

Part 1: Executive Summary & Chemical Profile
1-Fmoc-piperazine hydrobromide (CAS: 352351-60-1) is a specialized heterocyclic building

block used primarily in the synthesis of peptidomimetics, combinatorial libraries, and small-

molecule drugs. Unlike simple piperazine, which acts as a secondary amine deprotection

reagent in Fmoc chemistry, 1-Fmoc-piperazine serves as a mono-protected scaffold. It allows

researchers to introduce a piperazine moiety—a "privileged structure" in medicinal chemistry—

into a molecular backbone with precise regiocontrol.

The Fmoc (9-fluorenylmethoxycarbonyl) group protects one nitrogen, allowing the other to react

(e.g., acylation, alkylation) without polymerization or cross-linking. The hydrobromide salt form

enhances the compound's crystallinity and shelf-stability compared to the free base, which can

be prone to oxidation or hygroscopic degradation.
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Property Data

IUPAC Name
9H-fluoren-9-ylmethyl piperazine-1-carboxylate

hydrobromide

Common Name 1-Fmoc-piperazine HBr

CAS Number 352351-60-1

Molecular Formula C₁₉H₂₀N₂O₂[1][2][3] · HBr

Molecular Weight 389.29 g/mol

Appearance White to off-white crystalline solid

Solubility
Soluble in DMF, DMSO, MeOH; sparingly

soluble in water

Melting Point ~147–149 °C (decomposition)

Storage 2–8 °C, Desiccate (Hygroscopic)

Part 2: Mechanistic Insight & Applications
The "Privileged Scaffold" Hypothesis
Piperazine rings are ubiquitous in pharmaceutical chemistry, appearing in antidepressants,

antihistamines, and antipsychotics. The ring provides a semi-rigid conformational constraint

that positions substituents in defined vectors, enhancing binding affinity to G-protein coupled

receptors (GPCRs) and kinases.

1-Fmoc-piperazine hydrobromide enables the synthesis of unsymmetrical piperazines. By

protecting one amine, chemists can derivatize the N1 position, remove the Fmoc group, and

then derivatize the N4 position with a different functional group. This "differentiation strategy" is

critical for Structure-Activity Relationship (SAR) studies.

Role in Solid-Phase Peptide Synthesis (SPPS)
In peptide chemistry, this reagent is used to introduce a piperazine linker or to cap a peptide

chain with a piperazine moiety that can be further functionalized.
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Conformational Restriction: Inserting a piperazine into a peptide backbone restricts the

phi/psi angles, potentially stabilizing turn conformations (beta-turns) in peptidomimetics.

Solubility Enhancement: The basic nitrogen of the piperazine (once deprotected or alkylated)

can improve the aqueous solubility of hydrophobic peptide sequences.

Part 3: Visualization of Chemical Logic
The following diagram illustrates the strategic workflow for using 1-Fmoc-piperazine to build an

unsymmetrical drug scaffold.
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Caption: Step-wise synthesis of unsymmetrical piperazine derivatives using 1-Fmoc-piperazine

as a differentiating scaffold.

Part 4: Experimental Protocols
Synthesis of 1-Fmoc-piperazine Hydrobromide (Lab
Scale)
Note: While commercially available, in-house synthesis may be required for isotopically labeled

variants or cost reduction.

Principle: The challenge is preventing the formation of bis-Fmoc-piperazine. This is achieved

by using a large excess of piperazine relative to the Fmoc reagent.

Protocol:

Dissolution: Dissolve piperazine (10.0 eq) in DCM/DMF (1:1 v/v). High equivalents are strictly

necessary to statistically favor mono-protection.

Addition: Dropwise add Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.0 eq)

dissolved in DCM over 1 hour at 0 °C.
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Reaction: Stir at room temperature for 4 hours. Monitor by TLC (bis-Fmoc product is less

polar; mono-Fmoc is more polar).

Workup:

Filter off any insoluble bis-Fmoc byproduct.

Wash the organic layer copiously with water (5x) to remove the excess unreacted

piperazine.

The organic layer contains the mono-Fmoc free base.

Salt Formation: Dry the organic layer (MgSO₄), filter, and treat with HBr in acetic acid or HBr

in diethyl ether (1.05 eq).

Isolation: The hydrobromide salt precipitates. Filter, wash with cold ether, and dry under

vacuum.

Solid-Phase Coupling Protocol
This protocol describes coupling 1-Fmoc-piperazine to a resin-bound carboxylic acid (e.g., a

peptide chain).

Reagents:

Resin (e.g., Rink Amide or Wang, pre-swelled)[4]

1-Fmoc-piperazine HBr (3.0 eq)

HATU (2.9 eq) or DIC/HOBt

DIPEA (6.0 eq) (Double base required: one to neutralize HBr, one for activation)

DMF (Solvent)[3][4][5][6][7]

Steps:

Activation: In a vial, dissolve 1-Fmoc-piperazine HBr and HATU in DMF. Add DIPEA. The

solution should turn yellow (activation). Shake for 1 minute.
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Coupling: Add the activated mixture to the resin-bound acid.

Incubation: Agitate at room temperature for 1–2 hours.

Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test (if coupling to

primary amine). Note: Coupling secondary amines (like piperazine) to sterically hindered

resins can be slow; double coupling is recommended.

Washing: Drain and wash resin with DMF (3x) and DCM (3x).

Part 5: Safety & Handling (E-E-A-T)
Stability

Hygroscopicity: The hydrobromide salt is hygroscopic. Exposure to moisture can lead to

clumping and hydrolysis over extended periods. Store in a desiccator.

Fmoc Stability: The Fmoc group is base-labile.[3] Avoid contact with primary or secondary

amines (e.g., piperidine fumes) during storage, as this will prematurely cleave the protecting

group.

Toxicology
Piperazine derivatives: Generally considered low toxicity, but piperazine itself is a sensitizer.

Handling: Wear standard PPE (gloves, goggles, lab coat). Avoid inhalation of dust.

First Aid: In case of contact with eyes, rinse immediately with plenty of water.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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